Methyl 4-phenylthieno[3,2-c]pyridine-6-carboxylate
CAS No.:
Cat. No.: VC15883563
Molecular Formula: C15H11NO2S
Molecular Weight: 269.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H11NO2S |
|---|---|
| Molecular Weight | 269.3 g/mol |
| IUPAC Name | methyl 4-phenylthieno[3,2-c]pyridine-6-carboxylate |
| Standard InChI | InChI=1S/C15H11NO2S/c1-18-15(17)12-9-13-11(7-8-19-13)14(16-12)10-5-3-2-4-6-10/h2-9H,1H3 |
| Standard InChI Key | JYVFMHRQWCWZPO-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=NC(=C2C=CSC2=C1)C3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Core Architecture
The compound features a thieno[3,2-c]pyridine scaffold, a bicyclic system comprising a thiophene ring fused to a pyridine ring. The phenyl substituent at the 4-position introduces aromatic bulk, while the methyl ester at the 6-position enhances solubility and modulates electronic properties. The planar structure of the fused rings facilitates π-π stacking interactions, a feature often exploited in drug design for target binding.
Molecular Characteristics
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₁NO₂S | |
| Molecular Weight | 269.3 g/mol | |
| Hydrogen Bond Acceptors | 3 (ester carbonyl, pyridine N) | |
| Rotatable Bonds | 2 (ester group, phenyl linkage) |
The ester group contributes to moderate lipophilicity (predicted LogP ~2.5), balancing membrane permeability and aqueous solubility .
Synthesis and Structural Elaboration
Key Synthetic Challenges
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Regioselectivity: Ensuring proper fusion of the thiophene and pyridine rings requires precise control of reaction conditions.
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Ester Stability: The methyl ester may undergo hydrolysis under basic or prolonged storage conditions, necessitating anhydrous synthesis protocols.
Comparative Analysis with Analogues
Structural Modifications and Activity Trends
The table below contrasts Methyl 4-phenylthieno[3,2-c]pyridine-6-carboxylate with related compounds:
Replacing the ester with a carboxamide (as in ) reduces metabolic liability but may decrease cell permeability. Conversely, the carbonitrile group in enhances electrophilicity, potentially improving kinase binding .
Recent Advances and Future Directions
Computational Modeling
Molecular docking studies predict strong interactions between this compound’s phenyl ring and hydrophobic pockets in PfGSK-3, analogous to carbonitrile derivatives . Virtual screening campaigns could prioritize it for synthesis and testing.
Synthetic Biology Applications
The ester functional group makes this compound a candidate for enzymatic modification via esterases, enabling site-specific activation in prodrug strategies .
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